molecular formula C16H19NO3 B14937693 (2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one

(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one

Cat. No.: B14937693
M. Wt: 273.33 g/mol
InChI Key: AOJRYGWJYSVMPW-SOFGYWHQSA-N
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Description

(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one is an organic compound that features a benzodioxole ring and an azepane ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Propenone Linker: The propenone linker can be formed via an aldol condensation reaction between an aldehyde and a ketone.

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable amine precursor.

    Coupling Reactions: The final step involves coupling the benzodioxole ring, propenone linker, and azepane ring under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the propenone linker to a saturated alkane.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The benzodioxole ring and azepane ring may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(piperidin-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    (2E)-1-(morpholin-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

(2E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(E)-1-(azepan-1-yl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H19NO3/c18-16(17-9-3-1-2-4-10-17)8-6-13-5-7-14-15(11-13)20-12-19-14/h5-8,11H,1-4,9-10,12H2/b8-6+

InChI Key

AOJRYGWJYSVMPW-SOFGYWHQSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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